Pentaerythritol triacrylate
Overview
Description
Pentaerythritol triacrylate is an organic compound with the chemical formula C14H18O7. It is a tri-functional acrylate ester derived from pentaerythritol and acrylic acid. This compound is widely used in the production of polymers and coatings due to its high reactivity and ability to form cross-linked networks. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents.
Mechanism of Action
Target of Action
Pentaerythritol triacrylate (PETA) is a functional monomer that is primarily used as a cross-linking agent . It interacts with other monomers to form polymers, thereby enhancing the properties of the resulting material .
Mode of Action
PETA’s mode of action is based on its ability to form covalent bonds with other monomers, creating a cross-linked polymer structure . This cross-linking process is typically initiated by a catalyst or under specific conditions such as exposure to ultraviolet light .
Biochemical Pathways
The primary biochemical pathway involved in PETA’s action is the polymerization process. This process involves the formation of covalent bonds between PETA and other monomers, leading to the creation of a three-dimensional network of interconnected polymer chains .
Pharmacokinetics
It’s important to note that peta is a low viscosity liquid that is immiscible with water .
Result of Action
The cross-linking action of PETA results in materials with improved mechanical strength, flexibility, chemical resistance, and UV-curing properties . For example, it is used in the fabrication of coatings, inks, and adhesives, as well as in the electronics and optics industries .
Action Environment
The efficacy and stability of PETA are influenced by various environmental factors. For instance, its reactivity and the resulting cross-linking efficiency can be affected by temperature, the presence of a catalyst, and exposure to UV light . Additionally, safety measures should be taken to avoid exposure to high temperatures or ignition sources, as PETA can explode under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the pure product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction conditions. The process includes the addition of pentaerythritol, acrylic acid, a solvent, a catalyst, and a polymerization inhibitor to prevent premature polymerization. The reaction mixture is heated and refluxed, followed by washing and distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol triacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form cross-linked polymers.
Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles, such as amines, to form adducts.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form pentaerythritol and acrylic acid
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile, typically at elevated temperatures.
Michael Addition: Nucleophiles such as amines, under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed:
Polymerization: Cross-linked polymers.
Michael Addition: Acrylate adducts.
Hydrolysis: Pentaerythritol and acrylic acid
Scientific Research Applications
Pentaerythritol triacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in dental materials and medical adhesives due to its biocompatibility.
Industry: Applied in UV-curable coatings, inks, and adhesives for its rapid curing properties and high cross-link density .
Comparison with Similar Compounds
Pentaerythritol triacrylate is often compared with other multifunctional acrylates, such as:
Trimethylolpropane triacrylate: Similar in structure but has three acrylate groups attached to a trimethylolpropane backbone.
Pentaerythritol tetraacrylate: Contains four acrylate groups, offering higher cross-link density.
1,6-Hexanediol diacrylate: A di-functional acrylate with two acrylate groups attached to a hexanediol backbone .
Uniqueness: this compound is unique due to its balance of functionality and reactivity. It provides sufficient cross-linking for enhanced material properties while maintaining manageable viscosity and processing conditions .
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVWZTWDBSEWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27775-58-2 | |
Record name | 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=27775-58-2 | |
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DSSTOX Substance ID |
DTXSID2025842 | |
Record name | Pentaerythritol triacrylate | |
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Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS] | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
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Record name | Pentaerythritol triacrylate | |
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Boiling Point |
401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992) | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (<1 mg/ml at 64 °F) (NTP, 1992) | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20856 | |
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CAS No. |
3524-68-3 | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentaerythritol triacrylate | |
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Record name | Pentaerythrityl triacrylate | |
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Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pentaerythritol triacrylate | |
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Record name | 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
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Record name | PENTAERYTHRITYL TRIACRYLATE | |
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Retrosynthesis Analysis
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